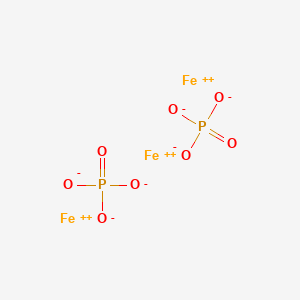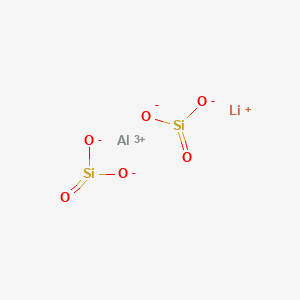
Spodumene (AlLi(SiO3)2)
Übersicht
Beschreibung
Spodumene is a lithium-rich mineral that is commonly found in pegmatite deposits. It is a silicate mineral with the chemical formula AlLi(SiO3)2. Spodumene is an important source of lithium, which is widely used in batteries, ceramics, glass, and other industrial applications. In recent years, there has been a growing interest in spodumene due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of spodumene is not well understood. However, it is believed that spodumene interacts with the lithium ions in the battery electrolyte to form a stable intercalation compound. This intercalation compound allows the lithium ions to move back and forth between the cathode and anode during charging and discharging.
Biochemische Und Physiologische Effekte
Spodumene has no known biochemical or physiological effects in humans. However, it is important to note that spodumene is a source of lithium, which is a medication used to treat bipolar disorder. Lithium can have significant side effects and should only be used under the supervision of a healthcare professional.
Vorteile Und Einschränkungen Für Laborexperimente
Spodumene has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily synthesized using a variety of methods. However, spodumene has some limitations. It is a complex mineral with a variable composition, which can make it difficult to study. It is also highly reactive and can react with other chemicals in the lab, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on spodumene. One area of research is in the development of new and improved lithium-ion batteries. Researchers are exploring ways to increase the energy density, reduce the cost, and improve the safety of lithium-ion batteries by studying the properties of spodumene.
Another area of research is in the development of new ceramic materials. Researchers are studying the properties of spodumene to develop new and improved ceramics that can withstand high temperatures and extreme environments.
Finally, researchers are exploring the potential applications of spodumene in other fields, such as medicine and environmental science. Spodumene has the potential to be used as a drug delivery system or as a catalyst for environmental remediation.
Conclusion:
In conclusion, spodumene is a lithium-rich mineral with several potential applications in scientific research. It is an important source of lithium, which is widely used in batteries, ceramics, and other industrial applications. Researchers are studying the properties of spodumene to develop new and improved materials for a variety of applications.
Synthesemethoden
Spodumene can be synthesized by several methods, including hydrothermal synthesis, solid-state reaction, and sol-gel method. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the growth of spodumene crystals. Solid-state reaction involves the reaction of lithium and aluminum silicates at high temperatures. Sol-gel method involves the formation of spodumene from a precursor gel through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Spodumene has several potential applications in scientific research. One of the most promising applications is in the field of battery research. Spodumene is a key component of lithium-ion batteries, which are widely used in portable electronic devices, electric vehicles, and grid-scale energy storage. Researchers are exploring ways to improve the performance and safety of lithium-ion batteries by studying the properties of spodumene.
Another potential application of spodumene is in the field of ceramics. Spodumene is a key ingredient in high-temperature ceramics, which are used in a variety of industrial applications, including aerospace, defense, and electronics. Researchers are studying the properties of spodumene to develop new and improved ceramic materials.
Eigenschaften
IUPAC Name |
aluminum;lithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWCVNCHLKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLiO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926631 | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Spodumene (AlLi(SiO3)2) | |
CAS RN |
1302-37-0, 12068-40-5, 12646-13-8 | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium lithium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



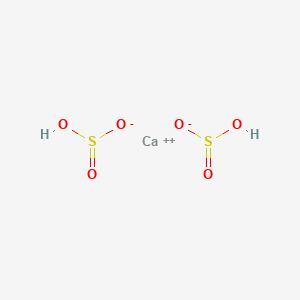
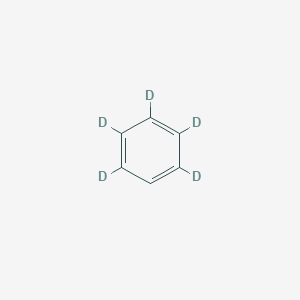

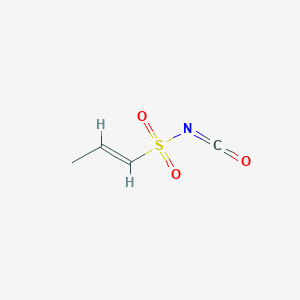


![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
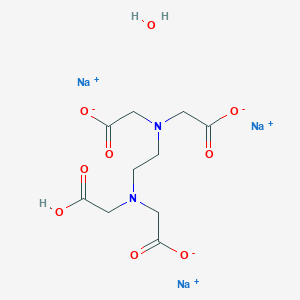
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)

